molecular formula C12H22N2O3 B7867707 3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid

3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid

Cat. No.: B7867707
M. Wt: 242.31 g/mol
InChI Key: ZORCLZARFXAODQ-UHFFFAOYSA-N
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Description

3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid is a synthetic organic compound that features a piperidine ring, a propylcarbamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Propylcarbamoyl Group: The propylcarbamoyl group is introduced via a reaction between the piperidine derivative and propyl isocyanate under controlled conditions.

    Attachment of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and their derivatives share structural similarities with 3-[1-(Propylcarbamoyl)piperidin-4-yl]propanoic acid.

    Carbamoyl Compounds: Other carbamoyl-containing compounds, such as N-propylcarbamate, exhibit similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[1-(propylcarbamoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-7-13-12(17)14-8-5-10(6-9-14)3-4-11(15)16/h10H,2-9H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORCLZARFXAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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